molecular formula C15H23N3O B2549585 4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide CAS No. 501104-36-5

4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide

Cat. No. B2549585
M. Wt: 261.369
InChI Key: QLCSKEGYVRPPCV-UHFFFAOYSA-N
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Description

The compound 4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide is a chemical entity that can be presumed to have a structure based on a piperazine ring substituted with dimethylphenyl and dimethylcarboxamide groups. While the provided papers do not directly discuss this compound, they offer insights into similar structures that can help infer properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of an acid chloride followed by coupling with an amine. For instance, the synthesis of N-(4-acetylphenyl)quinoline-3-carboxamide involved the reaction of quinoline-3-carboxylic acid with thionyl chloride to generate the acid chloride, which was then coupled with 4-aminoacetophenone . By analogy, the synthesis of 4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide might involve a similar strategy, starting with a suitable carboxylic acid and dimethylpiperazine.

Molecular Structure Analysis

The molecular structure of compounds with piperazine rings can be elucidated using techniques such as X-ray diffraction, as demonstrated in the study of the complex of 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid . The piperazine ring in this complex adopts a chair conformation, which is a common feature for piperazine derivatives. This information can be extrapolated to predict the likely conformation of the piperazine ring in 4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide.

Chemical Reactions Analysis

The reactivity of piperazine derivatives can involve interactions with acids to form salts or complexes, as seen in the complexation of 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid . The compound may also exhibit similar reactivity patterns, forming hydrogen bonds and other non-covalent interactions that could influence its chemical behavior and solubility.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often characterized by spectroscopic methods, including FT-IR, NMR, and UV-Vis spectroscopy, as well as by computational methods like DFT . These techniques can provide information on the electronic structure, functional groups, and intermolecular interactions. For 4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide, one could expect similar analytical approaches to yield insights into its properties, such as solubility, melting point, and stability.

Scientific Research Applications

Androgen Receptor Antagonism for Prostate Cancer Treatment A study by Kinoyama et al. (2005) synthesized a series of N-arylpiperazine-1-carboxamide derivatives and evaluated their androgen receptor (AR) antagonist activities. One of the derivatives, trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide, exhibited potent antiandrogenic activity, suggesting potential use in treating prostate cancer (Kinoyama et al., 2005).

Catalytic Hydroamination/Cyclization in Chemistry Gott et al. (2007) investigated the structure-activity relationships of Group 4 biaryl amidate complexes, which included derivatives of N,N-dimethylpiperazine-1-carboxamide, in catalytic hydroamination/cyclization of aminoalkenes (Gott et al., 2007).

Cytotoxic Activity Against Cancer Cell Lines Deady et al. (2003) researched carboxamide derivatives of benzo[b][1,6]naphthyridines, including 4-N-[2-(dimethylamino)ethyl]carboxamides. These compounds exhibited potent cytotoxic properties against several cancer cell lines, highlighting their potential as therapeutic agents (Deady et al., 2003).

Applications in Anticonvulsant Therapies Research by Lambert et al. (1995) synthesized ameltolide analogues, including 4-amino-N-(2,6-dimethylphenyl)benzamide, demonstrating efficacy in several anticonvulsant models. These findings indicate potential applications in the treatment of seizure disorders (Lambert et al., 1995).

Development of Polyamides and Polyimides Spiliopoulos et al. (1998) synthesized compounds like 4,3‘‘-Diamino-2‘,6‘-diphenyl-p-terphenyl and 4-amino-4‘‘-carboxy-2‘,6‘-diphenyl-p-terphenyl for creating rigid-rod polyamides and polyimides. These materials have applications in various industries due to their excellent thermooxidative stability and amorphous nature (Spiliopoulos et al., 1998).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many piperazines are associated with various safety hazards, including being harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its potential biological activity, given the known pharmacological activity of many piperazines .

properties

IUPAC Name

4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-12-5-6-14(11-13(12)2)17-7-9-18(10-8-17)15(19)16(3)4/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCSKEGYVRPPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide

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